molecular formula C14H11NO4 B5887331 2-{[3-(2-furyl)acryloyl]amino}benzoic acid

2-{[3-(2-furyl)acryloyl]amino}benzoic acid

Cat. No. B5887331
M. Wt: 257.24 g/mol
InChI Key: ZQZWZICEYIOQMW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-furyl)acryloyl]amino}benzoic acid, also known as FAB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of benzoic acid and has a furan ring attached to it, making it highly reactive and versatile. In

Mechanism of Action

The mechanism of action of 2-{[3-(2-furyl)acryloyl]amino}benzoic acid involves the intercalation of the furan ring into the DNA or RNA helix, leading to a change in the conformation of the nucleic acid. This conformational change results in an increase in the fluorescence intensity of 2-{[3-(2-furyl)acryloyl]amino}benzoic acid, which can be detected using a fluorometer.
Biochemical and Physiological Effects:
2-{[3-(2-furyl)acryloyl]amino}benzoic acid has been shown to be non-toxic to cells and does not affect cell viability or proliferation. It has also been shown to be stable under physiological conditions, making it suitable for in vivo imaging studies. 2-{[3-(2-furyl)acryloyl]amino}benzoic acid has been used to study the dynamics of DNA and RNA in living cells, providing valuable insights into the molecular mechanisms of gene expression and regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[3-(2-furyl)acryloyl]amino}benzoic acid is its high selectivity for single-stranded DNA and RNA, making it a useful tool for studying nucleic acid dynamics in vitro and in vivo. 2-{[3-(2-furyl)acryloyl]amino}benzoic acid is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-{[3-(2-furyl)acryloyl]amino}benzoic acid has some limitations, such as its low photostability and susceptibility to quenching by certain molecules, which can affect the accuracy of fluorescence measurements.

Future Directions

There are several future directions for the use of 2-{[3-(2-furyl)acryloyl]amino}benzoic acid in scientific research. One potential application is the development of 2-{[3-(2-furyl)acryloyl]amino}benzoic acid-based biosensors for the detection of nucleic acid sequences in clinical samples. Another direction is the use of 2-{[3-(2-furyl)acryloyl]amino}benzoic acid in combination with other fluorescent probes to study the interactions between nucleic acids and proteins. Additionally, the development of 2-{[3-(2-furyl)acryloyl]amino}benzoic acid analogs with improved photostability and selectivity could further enhance its utility as a research tool.
Conclusion:
In conclusion, 2-{[3-(2-furyl)acryloyl]amino}benzoic acid, or 2-{[3-(2-furyl)acryloyl]amino}benzoic acid, is a versatile compound that has found numerous applications in scientific research. Its unique properties, such as high selectivity for single-stranded DNA and RNA, make it a valuable tool for studying nucleic acid dynamics. While 2-{[3-(2-furyl)acryloyl]amino}benzoic acid has some limitations, its potential for future applications is vast, and further research is needed to fully explore its capabilities.

Synthesis Methods

The synthesis of 2-{[3-(2-furyl)acryloyl]amino}benzoic acid involves the reaction of 3-(2-furyl)acrylic acid with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields 2-{[3-(2-furyl)acryloyl]amino}benzoic acid as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-{[3-(2-furyl)acryloyl]amino}benzoic acid has been extensively used in scientific research as a fluorescent probe for DNA and RNA. It has been shown to selectively bind to single-stranded DNA and RNA, leading to a significant increase in fluorescence intensity. This property has been utilized in various applications such as DNA sequencing, gene expression analysis, and detection of nucleic acid hybridization.

properties

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(8-7-10-4-3-9-19-10)15-12-6-2-1-5-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZWZICEYIOQMW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2-Furyl)acryloyl]amino}benzoic acid

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